N'-benzylcarbamimidothioic acid
Description
Carbamimidothioic acid derivatives are a class of sulfur-containing compounds characterized by the presence of a thiourea-like backbone (HN–C(=S)–NH). These compounds exhibit diverse chemical reactivity due to their ability to participate in hydrogen bonding and nucleophilic substitution reactions. N'-Benzylcarbamimidothioic acid, a derivative with a benzyl group attached to the nitrogen atom, is of particular interest in organic synthesis and pharmaceutical research. For instance, carbamimidothioic acid derivatives serve as precursors for heterocyclic compounds (e.g., pyrimidines) and intermediates in drug design .
Properties
IUPAC Name |
N'-benzylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFRIAOVLXVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-benzylcarbamimidothioic acid involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through various chemical reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, ensuring high yield and purity. These methods often utilize advanced technologies and equipment to optimize the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N'-benzylcarbamimidothioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex compounds with enhanced properties.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
N'-Benzylcarbamimidothioic acid serves as an important intermediate in the synthesis of various organic compounds. It participates in reactions that lead to the formation of thiourea derivatives, which are valuable in creating a wide range of chemical products .
Cyclization Reactions
Recent studies have demonstrated its utility in cyclization reactions involving activated methylene isocyanides. This process has been used to synthesize N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, showcasing the compound's ability to facilitate complex organic transformations .
Biological Research
Antimicrobial Properties
Research has indicated that benzyl carbamimidothioate exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Antiprotozoal Activity
In vitro studies have revealed that derivatives of this compound demonstrate significant antiprotozoal activity against parasites such as Trypanosoma brucei and Plasmodium falciparum. The compound's derivatives showed low micromolar IC50 values, indicating strong efficacy against these pathogens .
Blood-Brain Barrier Permeability
The permeability of certain derivatives through the blood-brain barrier (BBB) has been assessed using human endothelial cell models. This is crucial for developing treatments for central nervous system infections caused by protozoan parasites .
Medicinal Chemistry
Potential Drug Development
The exploration of this compound in drug development is promising. Its derivatives have been evaluated for their pharmacokinetic properties and therapeutic potential, particularly in treating diseases caused by protozoan infections .
Mechanism of Action
The mechanism by which benzyl carbamimidothioate exerts its biological effects often involves interactions with nucleophiles and subsequent formation of active metabolites. This mechanism is crucial for understanding how these compounds can be optimized for therapeutic use.
Table 1: Summary of Biological Activities
Case Study: Antiprotozoal Activity Assessment
A study conducted on several derivatives of this compound demonstrated varying levels of activity against T. brucei and P. falciparum. The lead compound showed an IC50 value of 0.37 µM against T. brucei, indicating significant potential as a therapeutic agent for treating African sleeping sickness. Further investigations into the pharmacokinetics revealed that one derivative exhibited the highest BBB permeability, suggesting its potential for treating CNS infections caused by protozoan parasites .
Mechanism of Action
Conclusion
This compound is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry Its unique properties and ability to undergo various chemical reactions make it a significant tool in scientific research and industrial processes
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Below is a detailed comparison of N'-benzylcarbamimidothioic acid analogs based on substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The bromine and nitro groups in the compound from increase electrophilicity, making it reactive toward nucleophilic attack. This property is advantageous in coupling reactions or drug conjugates .
- Cyano and Allyl Groups: The cyano group in ’s compound contributes to strong electron-withdrawing effects, while the allyl group offers sites for radical or addition reactions.
- Benzyl and Aromatic Cores: Benzyl-containing derivatives (e.g., ) exhibit lipophilicity, enhancing membrane permeability in biological systems.
Research Findings and Challenges
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N'-benzylcarbamimidothioic acid, and how can purity be optimized?
- Methodology :
- Condensation reactions between benzylamine and thiourea derivatives under controlled pH (e.g., acidic conditions) are commonly employed.
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .
- Key Considerations : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity threshold) .
- Table 1 : Example Synthetic Conditions
| Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Benzylamine, Thiourea | Ethanol | 80 | 68 | 92% |
| Benzylamine, CS₂ | DMF | 120 | 75 | 96% |
Q. How should researchers characterize this compound using spectroscopic techniques?
- Protocol :
- NMR : Acquire ¹H and ¹³C spectra in DMSO-d₆. Compare shifts with NIST reference data (e.g., δ 7.3–7.5 ppm for benzyl protons) .
- IR : Confirm thioamide (C=S) stretch near 1250–1350 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 195.1 for C₈H₁₀N₂S) .
- Note : Cross-validate data with synthetic intermediates to rule out byproducts .
Q. What stability considerations are critical for storing this compound?
- Guidelines :
- Store in airtight, amber vials at –20°C to prevent oxidation of the thioamide group.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis to benzylurea) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic reactions?
- Approach :
- Use DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution. Compare with experimental kinetics (e.g., reaction with methyl iodide) .
- Table 2 : Computed vs. Experimental Activation Energies
| Reaction | ΔG‡ (calc., kcal/mol) | ΔG‡ (exp., kcal/mol) |
|---|---|---|
| Alkylation | 22.3 | 24.1 |
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Analysis Framework :
Reproducibility : Replicate experiments under identical conditions (solvent, temperature) .
Multi-technique validation : Combine XRD (for crystal structure) with solid-state NMR to confirm tautomeric forms .
Error Source Identification : Check for isotopic impurities (e.g., ³⁴S in MS) or solvent peaks in NMR .
Q. How can in silico models predict the biological interactions of this compound?
- Workflow :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cysteine proteases). Validate with IC₅₀ assays .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogP ~1.8) and CYP450 inhibition risks .
Data Reporting Standards
- Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and statistical analyses in the main text, with raw data in supplementary files .
- Contradiction Reporting : Use dedicated sections in manuscripts to discuss anomalous results, citing potential methodological limitations (e.g., "Variations in NMR solvent purity may explain shifted δ values") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
